molecular formula C12H21NO2 B14392576 4-(Dimethylamino)butyl hexa-2,4-dienoate CAS No. 89664-31-3

4-(Dimethylamino)butyl hexa-2,4-dienoate

Cat. No.: B14392576
CAS No.: 89664-31-3
M. Wt: 211.30 g/mol
InChI Key: GQJADAXXWCPINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)butyl hexa-2,4-dienoate is an organic compound with the molecular formula C12H21NO2 It is a derivative of hexa-2,4-dienoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-(dimethylamino)butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)butyl hexa-2,4-dienoate typically involves the esterification of hexa-2,4-dienoic acid with 4-(dimethylamino)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)butyl hexa-2,4-dienoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethylamino)butyl hexa-2,4-dienoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)butyl hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylamino group enhances its ability to interact with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Hexa-2,4-dienoic acid: The parent compound, which lacks the dimethylamino group.

    4-(Dimethylamino)butyl acetate: A similar ester with an acetate group instead of the hexa-2,4-dienoate moiety.

    4-(Dimethylamino)butyl benzoate: An ester with a benzoate group.

Uniqueness

4-(Dimethylamino)butyl hexa-2,4-dienoate is unique due to the presence of both the dimethylamino group and the conjugated diene system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

89664-31-3

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-(dimethylamino)butyl hexa-2,4-dienoate

InChI

InChI=1S/C12H21NO2/c1-4-5-6-9-12(14)15-11-8-7-10-13(2)3/h4-6,9H,7-8,10-11H2,1-3H3

InChI Key

GQJADAXXWCPINB-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)OCCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.